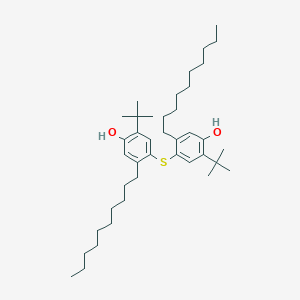
4,4'-Sulfanediylbis(2-tert-butyl-5-decylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) is an organic compound with the molecular formula C22H30O2S. This compound is known for its unique chemical structure, which includes a sulfur atom bridging two phenolic groups. It is widely used in various industrial applications due to its antioxidant properties and stability.
Vorbereitungsmethoden
The synthesis of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) typically involves the reaction of 2-tert-butyl-5-decylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the compound can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.
Common reagents used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of rubber, plastics, and other materials to enhance their stability and longevity.
Wirkmechanismus
The antioxidant properties of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The sulfur atom in the compound also plays a crucial role in stabilizing the radical intermediates formed during the antioxidant process. This dual mechanism enhances the compound’s effectiveness as an antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) include:
4,4’-Thiobis(2-tert-butyl-5-methylphenol): This compound has a similar structure but with methyl groups instead of decyl groups. It is also used as an antioxidant in various applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications, BHT has a simpler structure but shares similar antioxidant properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another antioxidant with a methylene bridge instead of a sulfur bridge, used in similar applications.
The uniqueness of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) lies in its specific structure, which provides enhanced stability and effectiveness compared to its analogs.
Eigenschaften
CAS-Nummer |
65540-99-0 |
|---|---|
Molekularformel |
C40H66O2S |
Molekulargewicht |
611.0 g/mol |
IUPAC-Name |
2-tert-butyl-4-(5-tert-butyl-2-decyl-4-hydroxyphenyl)sulfanyl-5-decylphenol |
InChI |
InChI=1S/C40H66O2S/c1-9-11-13-15-17-19-21-23-25-31-27-35(41)33(39(3,4)5)29-37(31)43-38-30-34(40(6,7)8)36(42)28-32(38)26-24-22-20-18-16-14-12-10-2/h27-30,41-42H,9-26H2,1-8H3 |
InChI-Schlüssel |
HBTHVQTXTOZDCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=C(C=C1SC2=CC(=C(C=C2CCCCCCCCCC)O)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)

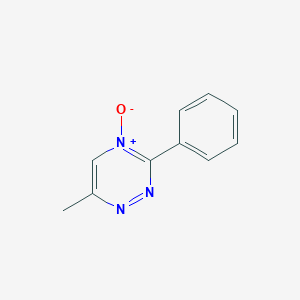
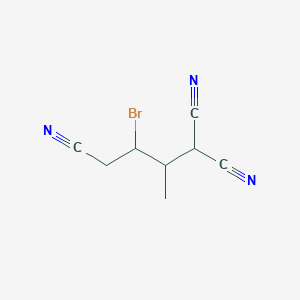

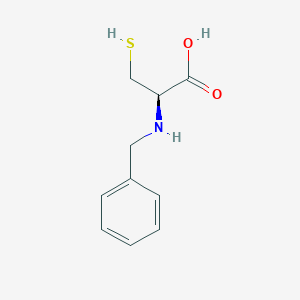
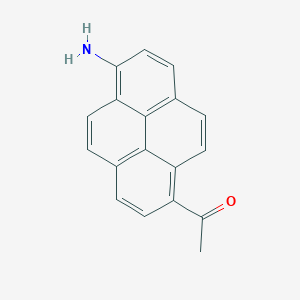
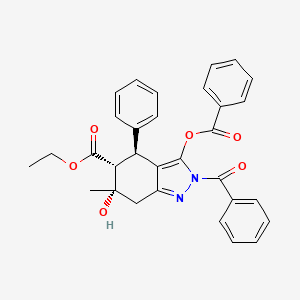
![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
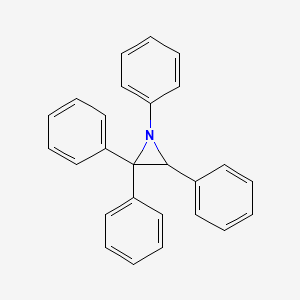
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
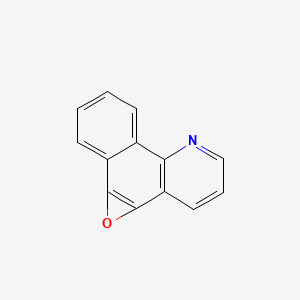
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)

